CO Release Capability: CORM-2 is an Established CO Donor for Biological Studies
C6Cl4O6Ru2 is a well-characterized, lipid-soluble carbon monoxide-releasing molecule (CORM-2). Its utility is based on its defined chemical composition and the ability to release CO in a concentration-dependent manner . This contrasts with other ruthenium carbonyl clusters like Ru3(CO)12, which are not standardly employed or characterized for controlled biological CO delivery. The quantitative basis for its use involves achieving specific concentrations in biological media to elicit measured physiological responses.
| Evidence Dimension | CO Release and Biological Application |
|---|---|
| Target Compound Data | Demonstrates concentration-dependent CO release; e.g., 50 μM concentration in vitro [1]. |
| Comparator Or Baseline | Ru3(CO)12 (Triruthenium dodecacarbonyl) - Not a standard CO-releasing molecule for pharmacological studies. |
| Quantified Difference | C6Cl4O6Ru2 is a standard reference compound for CO release studies, whereas Ru3(CO)12 is not. |
| Conditions | In vitro assays; LPS-stimulated macrophages, isolated aortic rings [2]. |
Why This Matters
For researchers investigating the physiological roles of carbon monoxide, C6Cl4O6Ru2 is an essential and well-documented pharmacological tool, enabling reproducible experiments that would not be feasible with other ruthenium carbonyls.
- [1] Tsoyi, K., et al. Carbon monoxide from enhanced HO activity or from CORM-2 inhibits both O2- and NO production and downregulates HO-1 expression in LPS-stimulated macrophages. Biochem. Pharmacol., 2005, 71(3), 307-318. View Source
- [2] Motterlini, R., et al. Carbon monoxide-releasing molecules (CO-RMs): vasodilatory, anti-inflammatory, and cytoprotective properties. Br. J. Pharmacol., 2002, 135(2), 327-334. View Source
